2-Chloro-6-fluoro-3-hydroxybenzoic acid
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Overview
Description
2-Chloro-6-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the chlorination and fluorination of 3-hydroxybenzoic acid. The reaction typically requires the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or defluorinated benzoic acids.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluoro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-hydroxybenzoic acid: Similar structure but lacks the chlorine substituent.
2-Chloro-3-hydroxybenzoic acid: Similar structure but lacks the fluorine substituent.
2-Chloro-6-fluorobenzoic acid: Lacks the hydroxyl group.
Uniqueness
2-Chloro-6-fluoro-3-hydroxybenzoic acid is unique due to the presence of both chlorine and fluorine substituents along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4ClFO3 |
---|---|
Molecular Weight |
190.55 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
ILISMQKBXUFRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)C(=O)O)F |
Origin of Product |
United States |
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